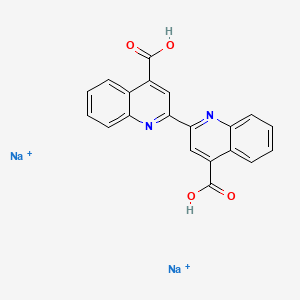
Disodium 2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium bicinchoninic acid, also known as disodium [2,2’-biquinoline]-4,4’-dicarboxylate, is an organic compound with the formula C20H10N2Na2O4. It is a weak acid composed of two carboxylated quinoline rings. This compound is widely used in biochemical assays, particularly in the bicinchoninic acid assay, which is employed to determine the total concentration of protein in a solution .
准备方法
Synthetic Routes and Reaction Conditions
Disodium bicinchoninic acid is synthesized through the reaction of bicinchoninic acid with sodium hydroxide. The reaction typically involves dissolving bicinchoninic acid in an aqueous solution of sodium hydroxide, followed by crystallization to obtain the disodium salt. The reaction conditions include maintaining a specific pH and temperature to ensure complete conversion and high yield .
Industrial Production Methods
In industrial settings, the production of disodium bicinchoninic acid involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality and purity. The final product is then purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions
Disodium bicinchoninic acid primarily undergoes complexation reactions, where it forms complexes with metal ions. One of the most notable reactions is its interaction with cuprous ions (Cu+), forming a purple-colored complex that strongly absorbs light at 562 nm .
Common Reagents and Conditions
The common reagents used in reactions involving disodium bicinchoninic acid include copper(II) sulfate, sodium carbonate, and sodium bicarbonate. The reactions are typically carried out in alkaline conditions, with a pH around 11.25 .
Major Products Formed
The major product formed from the reaction of disodium bicinchoninic acid with cuprous ions is a purple water-soluble complex. This complex is used as an indicator in protein quantification assays .
科学研究应用
Disodium bicinchoninic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which disodium bicinchoninic acid exerts its effects involves the reduction of copper(II) ions to copper(I) ions by protein molecules. The reduced copper(I) ions then form a complex with disodium bicinchoninic acid, resulting in a purple-colored complex. The intensity of the color is directly proportional to the protein concentration in the sample .
相似化合物的比较
Similar Compounds
Bicinchoninic acid: The free acid form of disodium bicinchoninic acid, which also forms complexes with metal ions but is less soluble in water.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Another name for bicinchoninic acid, highlighting its structural similarity.
Uniqueness
Disodium bicinchoninic acid is unique due to its high solubility in water and its ability to form stable, intensely colored complexes with cuprous ions. This makes it particularly useful in protein quantification assays, where accurate and sensitive detection is crucial .
属性
分子式 |
C20H12N2Na2O4+2 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
disodium;2-(4-carboxyquinolin-2-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1 |
InChI 键 |
AUPXFICLXPLHBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


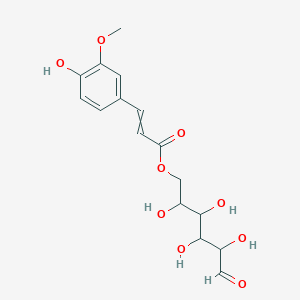
![2-[5-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12436946.png)
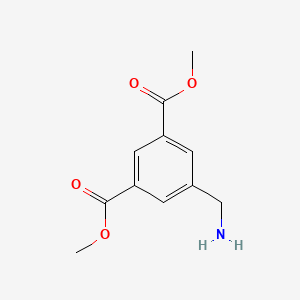
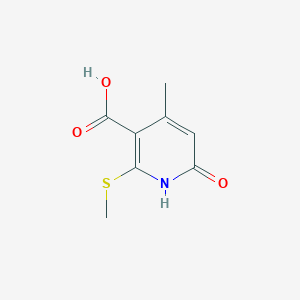
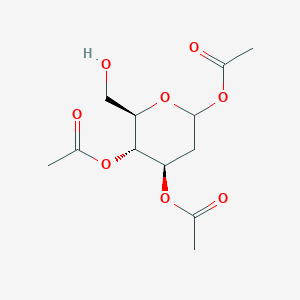

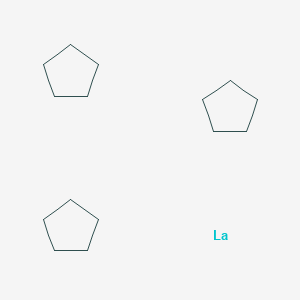
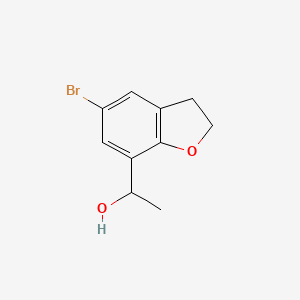
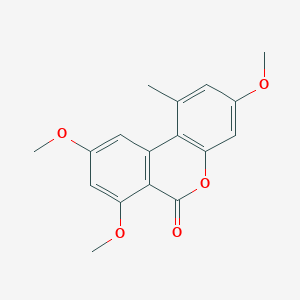
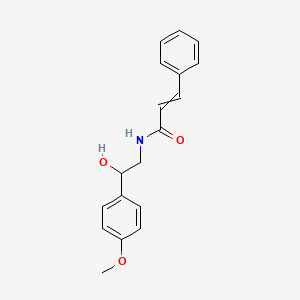
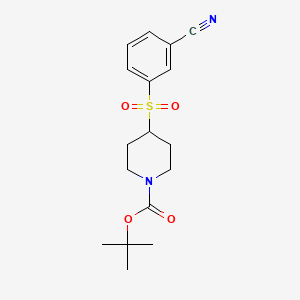
![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
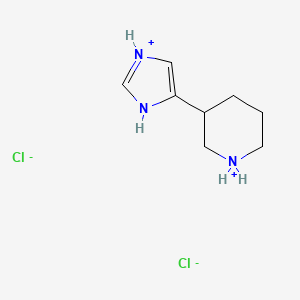
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
